4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
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Overview
Description
4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a morpholine ring, a thiazepane ring, and a quinoline ring. This compound has various applications in the field of medicinal chemistry, including anti-cancer and anti-inflammatory properties.
Scientific Research Applications
Immune Response Modifiers
A review on imiquimod, a class of non-nucleoside imidazoquinolinamines, discusses its activation of the immune system through localized induction of cytokines. This leads to immunoregulatory, antiviral, antiproliferative, and antitumor activities, showcasing its potential as a topical agent for various skin diseases (Syed, 2001).
Therapeutic and Anticancer Properties
The therapeutic potentials of tetrahydroisoquinoline, a "privileged scaffold" found in nature, have been extensively reviewed, highlighting its applications in treating cancer, central nervous system, and cardiovascular disorders. This review underscores the broad applicability of such compounds in drug discovery (Singh & Shah, 2017).
Antimalarial Activity
Studies on the metabolism of 8-aminoquinoline antimalarial agents reveal insights into their effectiveness and associated risks, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency. This research highlights the complexity of drug metabolism and its implications for therapeutic use (Strother et al., 1981).
Antiviral Research
Research on plant extracts containing polyphenols against Covid-19 emphasizes the potential of natural compounds in developing antiviral therapies. The study discusses how antivirus polyphenolic drugs can inhibit coronavirus enzymes essential for virus replication (Chojnacka et al., 2020).
Heterocyclic Chemistry
A study on the synthesis of pyrimido[4,5-b]quinolines highlights the biological significance of fused heterocycles in enhancing the activity of pyrimidine nucleas. This demonstrates the importance of structural diversity in medicinal chemistry for developing new therapeutic agents (Nandha kumar et al., 2001).
Cosmetic Applications
The review on Evodiamine and its derivatives discusses their broad spectrum of pharmacological activities, indicating their role in treating diseases and potential for cosmetic applications. This emphasizes the versatility of certain compounds in both therapeutic and cosmetic fields (Gavaraskar et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound acts as an agonist at the cannabinoid receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids .
Biochemical Pathways
Upon binding to the cannabinoid receptors, this compound triggers a series of biochemical reactions. These include the inhibition of adenylate cyclase, decreased formation of cyclic AMP, and the activation of mitogen-activated protein kinase . These biochemical changes lead to the physiological effects associated with cannabinoid receptor activation .
Result of Action
The activation of cannabinoid receptors by this compound results in a variety of cellular effects. These include a decrease in the release of certain neurotransmitters, changes in cell signaling pathways, and alterations in immune cell function . The specific effects can vary depending on the type of cell and the specific cannabinoid receptor that is activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and individual variations in metabolism and excretion . For example, the compound’s ester hydrolysis is catalyzed mainly by human carboxylesterases, but nonenzymatic ester hydrolysis can also occur .
properties
IUPAC Name |
4-[(4-quinolin-8-ylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c23-27(24,18-6-1-4-16-5-2-7-20-19(16)18)22-8-3-13-26-15-17(22)14-21-9-11-25-12-10-21/h1-2,4-7,17H,3,8-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSKMXQKHLGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Quinolin-8-ylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine |
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